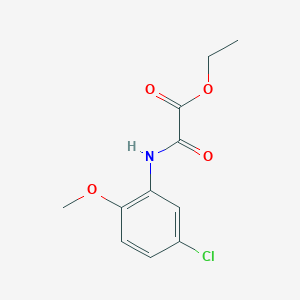
Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of aniline, featuring a chloro and methoxy substituent on the aromatic ring, and an ethyl ester group attached to an oxoacetate moiety
Mechanism of Action
Mode of Action
It’s known that the compound can be used for the synthesis of α-keto esters and functionalized 3-pyrolin-2-ones . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound can contribute to the synthesis of α-keto esters and functionalized 3-pyrolin-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted aniline derivatives.
Ester hydrolysis: 5-chloro-2-methoxyaniline and ethyl oxalate.
Oxidation and reduction: Quinone derivatives and amines.
Scientific Research Applications
Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: Used as an intermediate in the preparation of more complex molecules.
Biological studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate: Unique due to its specific substituents and ester group.
5-chloro-2-methoxyaniline: Lacks the ester group, resulting in different reactivity and applications.
Ethyl (2-methoxyanilino)(oxo)acetate: Similar structure but without the chloro substituent, affecting its chemical properties.
Uniqueness
This compound is unique due to the combination of chloro and methoxy substituents on the aromatic ring, along with the ester group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-methoxyanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-11(15)10(14)13-8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPQUXPBKQWRTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)
![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)
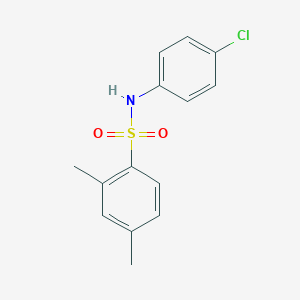
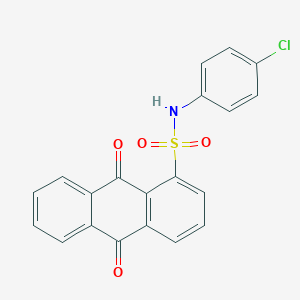
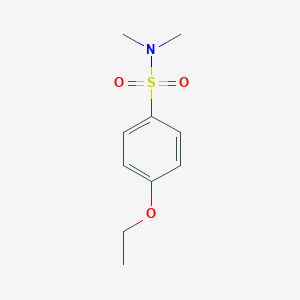
![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)
![6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE](/img/structure/B411128.png)
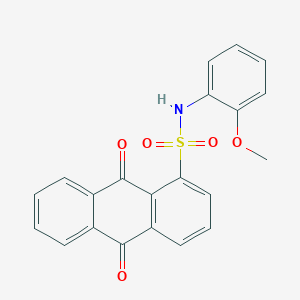

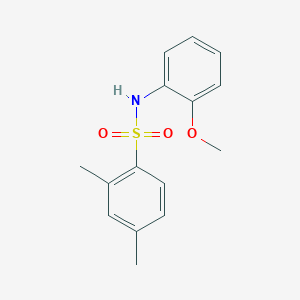
![6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B411132.png)
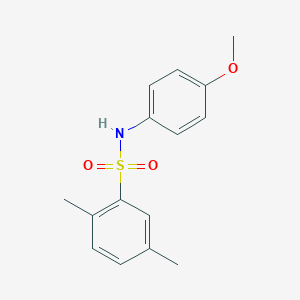
![1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B411138.png)

